

Derwentioside B: A Physicochemical and Methodological Guide

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Compound of Interest

Compound Name: *Derwentioside B*

Cat. No.: *B569431*

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This technical guide provides an in-depth overview of the physicochemical properties of **Derwentioside B**, a notable iridoid glycoside. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and contextual biological information to facilitate further research and development.

Core Physicochemical Properties

Derwentioside B, also known by its systematic name 6-O-p-Hydroxybenzoylaucubin, is a derivative of the well-studied iridoid glycoside, aucubin. Its core chemical and physical characteristics are summarized below.

Property	Value	Citation(s)
Systematic Name	6-O-p-Hydroxybenzoylaucubin	[1][2][3]
CAS Number	1016987-87-3	[1][2]
Molecular Formula	C ₂₂ H ₂₆ O ₁₁	[1][2][3]
Molecular Weight	466.4 g/mol	[1][2][3]
Appearance	Powder	[1][2][3]
Purity	Typically ≥98%	[3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.	[1][3]
Storage	Store at -20°C, desiccated. For solutions, store as aliquots at -20°C for up to two weeks.	[1]

Spectroscopic Data

While a publicly available, detailed spectral analysis for **Derwentioside B** is not readily found, its structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers confirm the structure of **Derwentioside B** using NMR. Based on its structure as a derivative of aucubin, the following spectral characteristics can be anticipated:

- ¹H-NMR:** The proton NMR spectrum is expected to show characteristic signals for the iridoid core of aucubin, the attached glucose moiety, and the additional p-hydroxybenzoyl group. Key signals would include those for the olefinic protons of the cyclopentene ring, the anomeric proton of the glucose, and the aromatic protons of the p-hydroxybenzoyl group.
- ¹³C-NMR:** The carbon NMR spectrum will similarly reflect the carbon skeleton of the entire molecule, with distinct signals for the iridoid, glucose, and p-hydroxybenzoyl moieties.

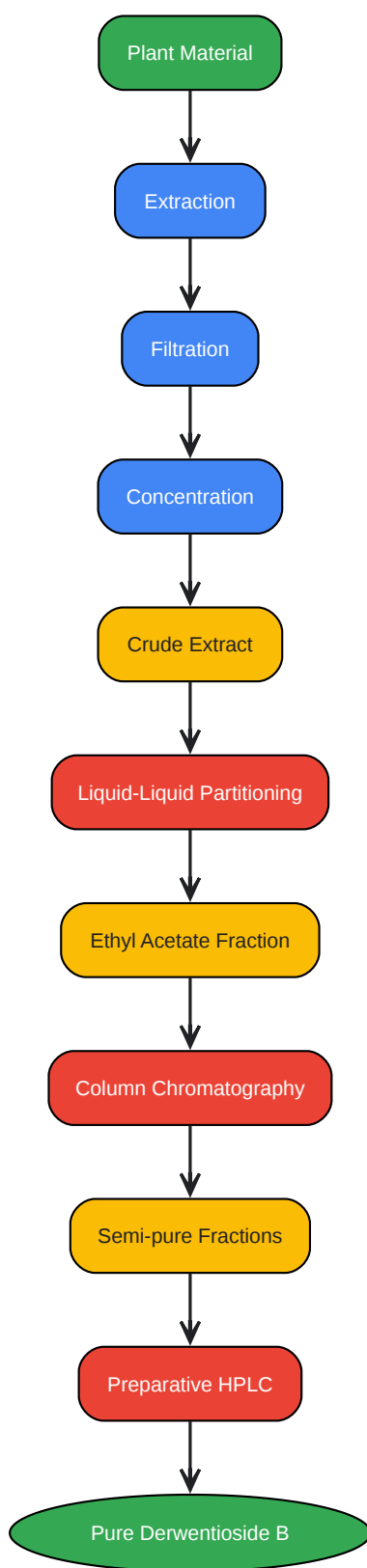
Biological Activity and Signaling Pathways

Specific biological activities for **Derwentioside B** have not been extensively reported in the scientific literature. However, its parent compound, aucubin, has been the subject of numerous studies and is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

A significant aspect of aucubin's anti-inflammatory activity is its ability to modulate the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This pathway is a critical regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Aucubin has been shown to inhibit the degradation of I κ B α , thereby preventing NF- κ B activation.[\[8\]](#)[\[10\]](#)

Given that **Derwentioside B** is a derivative of aucubin, it is plausible that it may exhibit similar biological activities, potentially including the modulation of the NF- κ B signaling pathway. However, this remains to be experimentally verified.

Below is a representative diagram of the NF- κ B signaling pathway, which is a likely target for the anti-inflammatory effects of aucubin and potentially **Derwentioside B**.



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